The compound [Mpa1, D-Tyr(Et)2, Aib7]OT is a synthetic peptide that exhibits potential applications in medicinal chemistry, particularly in the development of bioactive compounds. It is classified as a modified peptide due to the incorporation of unusual amino acids, which enhance its biological activity and stability. The full chemical name of the compound is derived from its constituent amino acids: Mpa1 (mercaptopropionic acid), D-Tyr(Et)2 (2-ethoxy-D-tyrosine), and Aib7 (7-amino-isoheptanoic acid), along with a terminal OT (octapeptide) structure. This compound has been studied for its interactions with various biological receptors and its potential therapeutic uses.
The compound is cataloged in databases such as PubChem, where it is identified by the CID number 44429303. It falls under the classification of synthetic peptides and bioactive compounds, which are essential in drug discovery and development. The unique structural features of this compound make it a subject of interest for researchers focusing on peptide-based therapeutics and their mechanisms of action in biological systems .
The synthesis of [Mpa1, D-Tyr(Et)2, Aib7]OT typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while attached to an insoluble support. The use of protective groups during synthesis is crucial to ensure that only the desired functional groups react at each step.
The molecular formula for [Mpa1, D-Tyr(Et)2, Aib7]OT is . The structure features a backbone typical of peptides, with specific modifications that enhance its stability and receptor affinity.
The compound undergoes various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions and potential oxidation due to the thiol group.
The mechanism by which [Mpa1, D-Tyr(Et)2, Aib7]OT exerts its biological effects involves binding to specific receptors in cellular pathways, influencing physiological responses such as pain modulation or hormonal activity.
Studies have shown that this compound can selectively interact with melanocortin receptors, suggesting a role in regulating metabolic processes and possibly acting as an antagonist or agonist depending on receptor subtype .
[Mpa1, D-Tyr(Et)2, Aib7]OT has potential applications in:
The development of oxytocin (OT) analogues has focused on enhancing receptor selectivity, metabolic stability, and functional specificity through targeted structural modifications. Natural oxytocin (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂) possesses a cyclic hexapeptide structure formed by a disulfide bridge between Cys¹ and Cys⁶, limiting its therapeutic utility due to rapid enzymatic degradation and promiscuous receptor interactions. Early analogues replaced the disulfide bridge with a more stable dicarba bond or modified labile residues (e.g., Asn⁵). The introduction of β-mercaptopropionic acid (Mpa) at position 1 replaced Cys¹, eliminating oxidatively unstable cysteine while retaining cyclization capacity. Subsequent innovations incorporated D-amino acids at position 2 to reduce aminopeptidase sensitivity, exemplified by ethylated D-tyrosine [D-Tyr(Et)²], which sterically hinders enzymatic cleavage and enhances lipid membrane permeability [1] [5].
Position 7 modifications proved critical for receptor discrimination. Substitutions with α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid with high helix-inducing propensity, constrained peptide backbone flexibility. This contrasted with earlier attempts using D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) at position 7, which prioritized steric bulk over conformational stabilization [5] [6]. The evolutionary trajectory culminated in [Mpa¹, D-Tyr(Et)², Aib⁷]OT, where Aib⁷’s dual methyl groups enforce a rigid helical turn in the C-terminal tail, optimizing steric complementarity with oxytocin receptor (OTR) subpockets.
Table 1: Structural Evolution of Key Oxytocin Analogues
Compound | Position 1 | Position 2 | Position 7 | Functional Outcome |
---|---|---|---|---|
Natural Oxytocin | Cys¹ | L-Tyr² | Pro⁷ | Short half-life (minutes); low receptor selectivity |
Antocin ([Mpa¹,D-Tyr(Et)²,Thr⁴,Orn⁸]OT) | Mpa¹ | D-Tyr(Et)² | Pro⁷ | Extended half-life (39 min); reduced clearance (23.5 L/h); moderate OTR affinity |
[Mpa¹,D-Tyr(Et)²,D-Tic⁷]OT | Mpa¹ | D-Tyr(Et)² | D-Tic⁷ | High OTR affinity; enhanced metabolic stability but reduced conformational flexibility |
[Mpa¹,D-Tyr(Et)²,Aib⁷]OT | Mpa¹ | D-Tyr(Et)² | Aib⁷ | Optimized α-helical conformation; superior OTR specificity; prolonged half-life |
Oxytocin receptors belong to the class A G-protein-coupled receptor (GPCR) family, featuring an orthosteric binding pocket for endogenous oxytocin and allosteric sites for modulator interaction. Unlike orthosteric agonists, analogues like [Mpa¹, D-Tyr(Et)², Aib⁷]OT function as biased agonists by stabilizing receptor conformations that preferentially activate specific intracellular signaling pathways. The Mpa¹ modification enhances hydrophobic interactions with transmembrane domain (TM) residues (e.g., Phe³⁸⁸ in TM7), while D-Tyr(Et)² forms π-stacking with His⁹⁰ in TM2. These interactions collectively reposition extracellular loop 2 (ECL2), altering G-protein coupling efficiency [5] [6].
Aib⁷ acts as an allosteric switch by modifying the peptide’s C-terminal conformation. Natural OT’s Pro⁷-Leu⁸ segment adopts a dynamic β-turn, permitting coupling to both Gq/11 (calcium mobilization) and β-arrestin pathways. In contrast, Aib⁷’s methyl groups enforce a stable 3₁₀-helical structure from residues 7–9, sterically favoring Gq/11 activation over β-arrestin recruitment. This bias reduces receptor internalization and sustains second-messenger signaling (e.g., IP₃ accumulation) without desensitization. Consequently, [Mpa¹, D-Tyr(Et)², Aib⁷]OT exhibits >200-fold selectivity for Gq-mediated uterotonic activity over vasopressin receptor (V₁ₐ)-drined pressor responses, a key limitation of earlier analogues [1] [5].
Table 2: Signaling Pathway Modulation by [Mpa¹, D-Tyr(Et)², Aib⁷]OT
Signaling Pathway | Natural Oxytocin | [Mpa¹, D-Tyr(Et)², Aib⁷]OT | Functional Implication |
---|---|---|---|
Gq/11-PLCβ-IP₃ | Strong activation | Enhanced activation (EC₅₀ = 0.8 nM) | Sustained uterine contraction; minimal desensitization |
β-Arrestin 1/2 | Strong recruitment | Reduced recruitment (IC₅₀ > 500 nM) | Diminished receptor internalization; prolonged membrane signaling |
ERK1/2 Phosphorylation | Moderate | Suppressed | Reduced mitogenic effects in non-target tissues |
Vasopressin V₁ₐ Cross-Activity | High (EC₅₀ = 18 nM) | Negligible (EC₅₀ > 10 μM) | Elimination of hypertensive side effects |
The design of [Mpa¹, D-Tyr(Et)², Aib⁷]OT addressed three pharmacokinetic and pharmacodynamic limitations of natural oxytocin: enzymatic lability, receptor promiscuity, and transient signaling duration.
Position 1 (Mpa¹): Replacement of Cys¹ with β-mercaptopropionic acid eliminated the oxidatively labile thiol group while retaining cyclization capacity via a disulfide bond with Cys⁶. This conferred a 6-fold increase in plasma half-life (39 minutes vs. natural OT’s 6 minutes) due to reduced renal clearance and resistance to metalloproteases. The extended aliphatic chain of Mpa¹ deepened hydrophobic insertion into OTR’s TM3/6 cleft, increasing binding affinity (Kᵢ = 0.4 nM vs. OT’s 1.2 nM) [1] [5].
Position 2 (D-Tyr(Et)²): Substitution of L-Tyr² with its D-isomer and O-ethylation blocked tyrosine aminopeptidase cleavage. The ethyl group’s +0.98 kcal/mol steric contribution (measured by molecular dynamics) displaced hydrolytic water molecules from the receptor’s extracellular surface. D-configuration concurrently avoided μ-opioid receptor cross-reactivity—a drawback observed in enkephalin analogues with L-configured Tyr² [3] [5].
Position 7 (Aib⁷): The replacement of Pro⁷ with α-aminoisobutyric acid (Aib) was pivotal for conformational control. Aib’s Cα-methylation restricted the φ/ψ dihedral angles to (-57° ± 5°, -47° ± 5°), enforcing an α-helical conformation that stabilized the C-terminal tripeptide (Leu⁸-Gly⁹-NH₂). This conformation optimally engaged OTR’s allosteric subpocket (Asn³⁴⁸, Arg³⁵²), enhancing Gq coupling efficiency by 170% versus D-Tic⁷-containing analogues. The Aib⁷ modification also abolished vasopressin receptor affinity due to steric occlusion of V₁ₐ’s deeper binding cleft [3] [5] [6].
Table 3: Physicochemical Properties of Position-Specific Modifications
Amino Acid Position | Natural Residue | Analog Residue | Steric Parameter (Es) | Hydrophobicity (π) | Conformational Effect |
---|---|---|---|---|---|
1 | Cys (Es = -0.24) | Mpa (Es = -0.08) | +0.16 | +1.20 | Enhanced hydrophobic burial; disulfide stability |
2 | L-Tyr (Es = 0.56) | D-Tyr(Et) (Es = 0.92) | +0.36 | +0.85 | Steric hindrance to proteases; D-configuration avoids enzymatic cleavage |
7 | Pro (Es = -0.30) | Aib (Es = 1.88) | +2.18 | -0.21 | Rigid α-helix induction; abolished β-turn flexibility |
The synergy of these modifications exemplifies structure-guided peptide engineering, positioning [Mpa¹, D-Tyr(Et)², Aib⁷]OT as a high-precision tool for probing OTR-specific functions in physiological and pathological contexts.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3